molecular formula C17H20ClN3OS B2504377 3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1798461-46-7

3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2504377
CAS No.: 1798461-46-7
M. Wt: 349.88
InChI Key: NXVPPGAASVETSJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.88. The purity is usually 95%.
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Scientific Research Applications

1. Pharmaceutical Synthesis and Medicinal Chemistry

3-(3-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide, due to its complex structure, is likely involved in pharmaceutical synthesis and medicinal chemistry. Similar compounds have been examined for their roles in drug development, with a particular focus on their synthesis and biological activities. For instance, S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, a compound with some structural similarities, has been highlighted for its role in antiplatelet and antithrombotic drug development (Saeed et al., 2017).

2. Biochemical Studies and Enzyme Inhibition

Compounds with structural similarities to this compound are used in biochemical studies, particularly in understanding enzyme inhibition and metabolic pathways. The study of Cytochrome P450 (CYP) enzymes, for instance, is crucial for predicting drug-drug interactions in the liver. Research on chemical inhibitors of CYP isoforms highlights the complexity of enzyme interactions with drugs, which is a domain where similar compounds could potentially play a role (Khojasteh et al., 2011).

3. Environmental Impact Assessment

The chlorophenyl group present in the compound is structurally similar to chlorophenols, which have been studied extensively for their environmental impact. These studies focus on the ecological consequences, persistence, and bioaccumulation of chlorophenols in the aquatic environment, offering a perspective on the environmental considerations of related compounds (Krijgsheld & Gen, 1986).

4. Potential Applications in Neurology and Pharmacology

The pyrrolidinyl group in the compound suggests potential neurological and pharmacological applications. Pyrrolidine-based compounds are extensively studied in drug discovery due to their versatility and biological significance. They are involved in various treatments due to their ability to interact with different biological targets, offering a wide pharmacophore space for drug development (Li Petri et al., 2021).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c18-14-4-1-3-13(11-14)6-7-16(22)20-12-15-5-2-9-21(15)17-19-8-10-23-17/h1,3-4,8,10-11,15H,2,5-7,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVPPGAASVETSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.